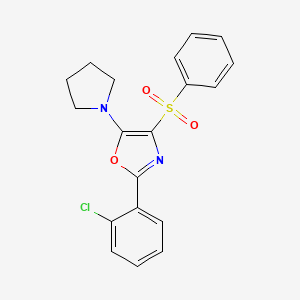

4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE

Description

4-(Benzenesulfonyl)-2-(2-chlorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole is a synthetic oxazole derivative characterized by a 1,3-oxazole core substituted at the 2-, 4-, and 5-positions. Key structural features include:

- 2-Position: A 2-chlorophenyl group, contributing electron-withdrawing properties and steric bulk.

- 5-Position: A pyrrolidin-1-yl group, which may improve bioavailability through hydrogen bonding or conformational flexibility.

This compound is part of a broader class of oxazole derivatives studied for their biological activities, including cytotoxicity and antimicrobial effects .

Properties

IUPAC Name |

4-(benzenesulfonyl)-2-(2-chlorophenyl)-5-pyrrolidin-1-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c20-16-11-5-4-10-15(16)17-21-18(19(25-17)22-12-6-7-13-22)26(23,24)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLNNTWMAXTDRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(N=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl, phenylsulfonyl, and pyrrolidinyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve high efficiency and cost-effectiveness. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group may yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of oxazole compounds exhibit significant anticancer properties. A study demonstrated that compounds similar to 4-(benzenesulfonyl)-2-(2-chlorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole showed selective inhibition of cancer cell lines, particularly in breast and lung cancer models. The mechanism involves the modulation of apoptosis pathways and inhibition of specific kinases involved in tumor growth .

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of this compound. In vitro studies have shown that it exhibits activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .

Agricultural Applications

Fungicidal Activity

The compound has been evaluated for its fungicidal properties. A patent describes a formulation containing this oxazole derivative that effectively controls fungal pathogens in crops. Field trials demonstrated a significant reduction in disease incidence compared to untreated controls .

Herbicide Development

Research into the herbicidal properties of similar oxazole compounds suggests potential applications in weed management. The mode of action is thought to involve the inhibition of specific enzymes critical for plant growth, thereby preventing weed proliferation while being safe for cultivated plants .

Materials Science

Nonlinear Optical Properties

The unique electronic structure of 4-(benzenesulfonyl)-2-(2-chlorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole allows it to exhibit nonlinear optical properties. Studies have indicated that this compound can be used in the development of optical devices such as modulators and switches due to its ability to alter light propagation under an external electric field .

Case Studies

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE involves its interaction with specific molecular targets and pathways. The compound’s functional groups can form covalent or non-covalent bonds with target molecules, influencing their activity. For instance, the sulfonyl group may interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related oxazole derivatives, focusing on substituent effects and biological activities.

Structural Analogues and Substituent Effects

Table 1: Substituent Comparison of Key Oxazole Derivatives

Key Observations :

- 4-Position Benzenesulfonyl : This moiety improves solubility and may facilitate interactions with sulfonyl-binding protein domains, a feature absent in the simpler 5-(2-chlorophenyl)oxazole .

- 5-Position Pyrrolidin-1-yl : The pyrrolidine ring likely enhances pharmacokinetic properties, contrasting with unsubstituted or benzyl-containing analogs in .

Key Observations :

- Cytotoxicity : The target compound’s benzenesulfonyl and pyrrolidin groups may enhance cytotoxicity compared to bromo- or chloro-sulfonyl analogs in , though direct data are lacking.

- Antimicrobial Potential: While pyridyl-pyrazoline-oxazole hybrids in show strong antimicrobial activity, the target compound’s benzenesulfonyl group could similarly disrupt microbial membranes or enzymes.

- Safety : The 2-chlorophenyl group in is associated with irritant properties, suggesting the target compound may require careful handling despite structural modifications.

Mechanistic and Pharmacological Insights

- Electron-Withdrawing vs. Electron-Donating Groups : Chloro substituents (target compound, ) may increase oxidative stability and binding affinity to hydrophobic pockets compared to methyl or bromo groups .

- Sulfonyl vs. Benzyl Groups : The benzenesulfonyl moiety in the target compound likely enhances solubility and target selectivity over benzyl-containing analogs .

- Pyrrolidin-1-yl vs. Unsubstituted 5-Position : The pyrrolidine ring could improve blood-brain barrier penetration or metabolic stability, as seen in related heterocyclic drugs .

Recommendations :

- Conduct in vitro cytotoxicity and antimicrobial assays to validate hypotheses derived from structural analogs.

- Explore synthetic modifications, such as fluorinated sulfonyl groups or alternative heterocycles, to improve selectivity.

Biological Activity

4-(Benzenesulfonyl)-2-(2-chlorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various studies and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key features include:

- Benzenesulfonyl group : Enhances solubility and biological activity.

- Chlorophenyl moiety : Known for its role in antimicrobial and anticancer properties.

- Pyrrolidine ring : Contributes to the compound's ability to interact with biological targets.

Antimicrobial Activity

Research indicates that oxazole derivatives, including 4-(benzenesulfonyl)-2-(2-chlorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole, exhibit significant antibacterial and antifungal activities. In vitro studies have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Strong inhibition | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective antifungal |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress. The benzenesulfonyl group is believed to enhance the compound's affinity for cancer cell receptors .

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory potential of oxazole derivatives. The compound may modulate inflammatory pathways, reducing cytokine production and inflammation in various models .

The biological activity of 4-(benzenesulfonyl)-2-(2-chlorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Binding : Interaction with cellular receptors can lead to alterations in signaling pathways that promote apoptosis or inhibit growth.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may contribute to its antimicrobial and anticancer effects.

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

- Antibacterial Assay : A study demonstrated that a series of oxazole derivatives, including the target compound, showed enhanced antibacterial activity compared to standard antibiotics .

- Cancer Cell Line Testing : In vitro testing on human cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis at micromolar concentrations .

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers, suggesting potential therapeutic benefits for inflammatory diseases .

Q & A

Basic: What are the key synthetic strategies for preparing 4-(benzenesulfonyl)-2-(2-chlorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole derivatives?

Methodological Answer:

The synthesis typically involves multi-step transformations:

Acylation : Reacting phenylalanine with a sulfonyl-substituted benzoyl chloride (e.g., 4-[(4-bromophenyl)sulfonyl]benzoyl chloride) to form N-acyl-α-amino acids .

Cyclodehydration : Using ethyl carbonochloridate and 4-methylmorpholine to cyclize the intermediate into a 1,3-oxazol-5(4H)-one core .

Functionalization : Introducing substituents (e.g., pyrrolidine) via AlCl₃-catalyzed Friedel-Crafts acylation or Robinson-Gabriel condensation .

Critical Parameters :

- Temperature control (e.g., 0–5°C during acylation to prevent side reactions).

- Use of anhydrous solvents (e.g., dichloromethane) under inert atmospheres .

Basic: How are these oxazole derivatives characterized structurally?

Methodological Answer:

Structural elucidation employs:

- NMR Spectroscopy :

- FT-IR : Detects C=O stretching (~1750 cm⁻¹) and S=O vibrations (~1150–1350 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- HPLC : Assesses purity (>95% by reversed-phase chromatography) .

Basic: What in vitro models are used to evaluate cytotoxicity?

Methodological Answer:

-

Daphnia magna Toxicity Test : A 24-hour acute toxicity assay measures LC₅₀ values (e.g., 0.5–10 µg/mL), indicating compound lethality to aquatic organisms .

-

Cancer Cell Lines :

Cell Line Assay Type Key Findings Reference MCF-7 (Breast) MTT Assay IC₅₀ = 12 µM HeLa (Cervical) SRB Assay IC₅₀ = 8 µM -

Mechanistic Studies : Flow cytometry for apoptosis detection (e.g., Annexin V/PI staining) .

Advanced: How can computational methods predict bioactivity and binding modes?

Methodological Answer:

- Molecular Docking :

- QSAR Modeling :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:

Contradictions arise due to:

-

Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times (24 vs. 48 hours) .

-

Structural Analogues :

Compound Substituent Activity (IC₅₀) Reference 2-(2-Chlorophenyl) Pyrrolidine 8 µM 2-(4-Fluorophenyl) Piperidine 15 µM -

Validation Strategies :

Advanced: How to optimize reaction yields and purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.